3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide
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Overview
Description
3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide is a complex organic compound that features both isoquinoline and benzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline derivatives with benzamide under specific conditions. For instance, the reaction of 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine can yield derivatives that can be further functionalized .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce various amines.
Scientific Research Applications
3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent chemosensor for detecting metal ions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide involves its interaction with various molecular targets. For instance, it may inhibit specific enzymes or interact with DNA, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: These compounds share the isoquinoline moiety and exhibit similar biological activities.
Benzamide Derivatives: Compounds like N-(2-(2-butyl-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-6-yl)hydrazine-1-carbonothioyl)benzamide are structurally related and used in similar applications.
Uniqueness
What sets 3-((2-(Isoquinolin-6-ylamino)-2-oxoethyl)amino)benzamide apart is its unique combination of isoquinoline and benzamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
CAS No. |
920513-35-5 |
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Molecular Formula |
C18H16N4O2 |
Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-[[2-(isoquinolin-6-ylamino)-2-oxoethyl]amino]benzamide |
InChI |
InChI=1S/C18H16N4O2/c19-18(24)13-2-1-3-15(9-13)21-11-17(23)22-16-5-4-14-10-20-7-6-12(14)8-16/h1-10,21H,11H2,(H2,19,24)(H,22,23) |
InChI Key |
VVKYQLGFORGGEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3)C(=O)N |
Origin of Product |
United States |
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